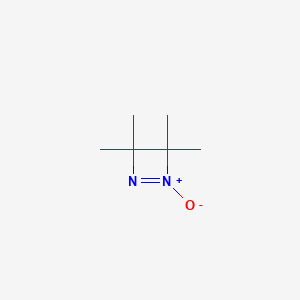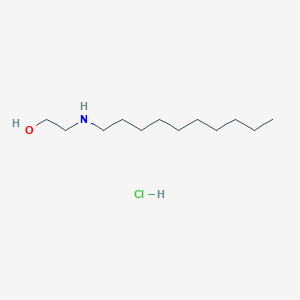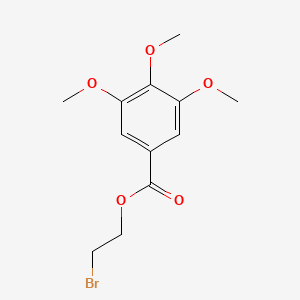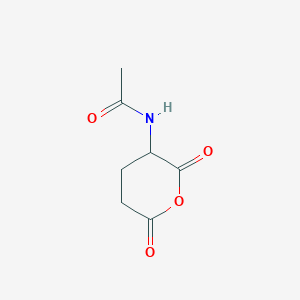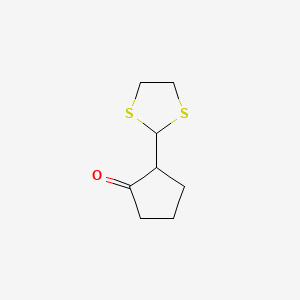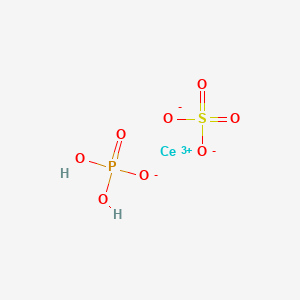
Cerium(3+) dihydrogen phosphate sulfate (1/1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium(3+) dihydrogen phosphate sulfate (1/1/1) is a compound that combines cerium ions with phosphate and sulfate groups. Cerium is a rare earth element known for its unique chemical properties, which make it valuable in various industrial and scientific applications. The compound’s structure allows it to exhibit interesting chemical behaviors, making it a subject of study in materials science and chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cerium(3+) dihydrogen phosphate sulfate can be synthesized through a reaction involving cerium nitrate, sodium dihydrogen phosphate, and sodium sulfate. The reaction typically occurs in an aqueous solution, where cerium nitrate reacts with sodium dihydrogen phosphate and sodium sulfate to form the desired compound. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the compound.
Industrial Production Methods: Industrial production of cerium(3+) dihydrogen phosphate sulfate involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and consistency. Techniques such as precipitation, filtration, and drying are commonly used in the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions: Cerium(3+) dihydrogen phosphate sulfate undergoes various chemical reactions, including:
Oxidation: Cerium(3+) can be oxidized to cerium(4+) under certain conditions.
Reduction: Cerium(4+) can be reduced back to cerium(3+).
Substitution: The phosphate and sulfate groups can participate in substitution reactions with other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide can oxidize cerium(3+) to cerium(4+).
Reduction: Reducing agents like sodium borohydride can reduce cerium(4+) to cerium(3+).
Substitution: Reactions with other anions like chloride or nitrate can lead to the substitution of phosphate or sulfate groups.
Major Products:
Oxidation: Cerium(4+) compounds.
Reduction: Cerium(3+) compounds.
Substitution: New compounds with substituted anions.
Wissenschaftliche Forschungsanwendungen
Cerium(3+) dihydrogen phosphate sulfate has various scientific research applications, including:
Chemistry: Used as a catalyst in chemical reactions due to its unique redox properties.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as ceramics and phosphors, due to its thermal stability and luminescent properties.
Wirkmechanismus
The mechanism of action of cerium(3+) dihydrogen phosphate sulfate involves its ability to undergo redox reactions. Cerium(3+) can be oxidized to cerium(4+), which can then participate in various chemical processes. The compound’s phosphate and sulfate groups also play a role in its chemical behavior, allowing it to interact with other molecules and ions. These interactions can lead to the formation of new compounds and the modulation of chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Cerium(3+) phosphate: Similar in structure but lacks the sulfate group.
Cerium(3+) sulfate: Similar in structure but lacks the phosphate group.
Cerium(4+) compounds: Higher oxidation state, different chemical properties.
Uniqueness: Cerium(3+) dihydrogen phosphate sulfate is unique due to the presence of both phosphate and sulfate groups, which allows it to participate in a wider range of chemical reactions compared to compounds with only one of these groups. Its redox properties and ability to form stable complexes make it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
39318-25-7 |
|---|---|
Molekularformel |
CeH2O8PS |
Molekulargewicht |
333.17 g/mol |
IUPAC-Name |
cerium(3+);dihydrogen phosphate;sulfate |
InChI |
InChI=1S/Ce.H3O4P.H2O4S/c;2*1-5(2,3)4/h;(H3,1,2,3,4);(H2,1,2,3,4)/q+3;;/p-3 |
InChI-Schlüssel |
XIUHZZLAUGQRPI-UHFFFAOYSA-K |
Kanonische SMILES |
OP(=O)(O)[O-].[O-]S(=O)(=O)[O-].[Ce+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




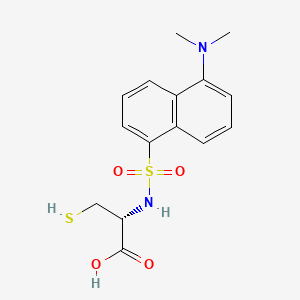
![1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene](/img/structure/B14657623.png)
![2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14657638.png)
![4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14657644.png)
![3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B14657650.png)
